3-丁基-6-氯吡啶嗪

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

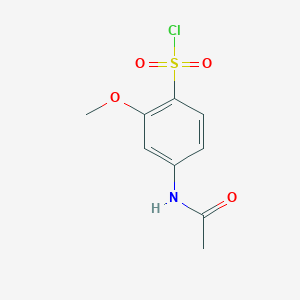

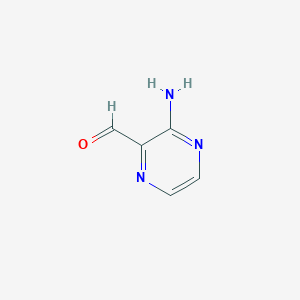

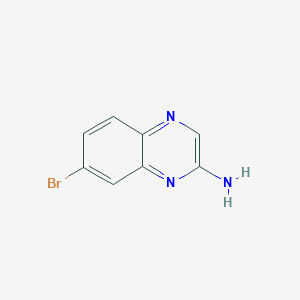

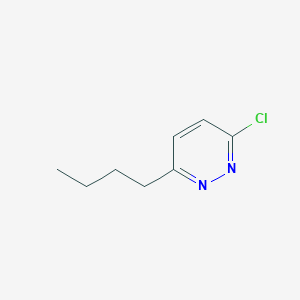

3-Butyl-6-chloropyridazine is a derivative of the pyridazine class of compounds, which are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. Pyridazines are known for their diverse chemical reactivity and have been studied for their potential applications in pharmaceutical chemistry and materials science.

Synthesis Analysis

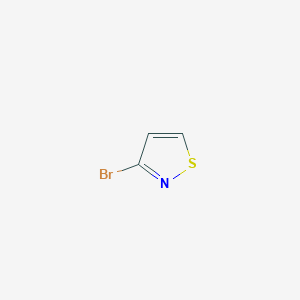

The synthesis of pyridazine derivatives often involves the reaction of dichloropyridazine with various nucleophiles. For instance, the synthesis of 3-chloro-6-(2-pyrrolyl)pyridazine was achieved by reacting 3,6-dichloropyridazine with pyrrolylmagnesium bromide, followed by further reactions that were enhanced by quaternisation of the 2-N atom . Another example is the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, which involved multiple steps starting from 2-(4-chloro-3-methylphenoxy) acetic acid and 3-chloro-6-hydrazinylpyridazine, leading to the final compound through a series of reactions including the use of chloroamine T .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is often confirmed using X-ray diffraction (XRD) techniques. For example, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine crystallized in the monoclinic crystal system and its structure was confirmed by XRD . The crystal structure of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one was also determined, showing an orthorhombic space group and intermolecular hydrogen bond interactions .

Chemical Reactions Analysis

Pyridazine derivatives exhibit a range of chemical reactivities. For example, the reactivity of 3-chloro-6-(2-pyrrolyl)pyridazine with nucleophiles is generally slow but can be enhanced under certain conditions . The inverse-electron-demand Diels-Alder reactions are another method to synthesize substituted pyridazines, as demonstrated by the microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can be studied using various spectroscopic techniques and density functional theory (DFT) calculations. For instance, the synthesized 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was elucidated by IR, NMR, and LC-MS spectroscopy, and its electronic properties were analyzed using DFT calculations, including the HOMO-LUMO energy gap and global reactivity descriptors . The crystal structure analysis provides additional insights into the density and intermolecular interactions within the crystal lattice .

科研应用

1. 腐蚀抑制

研究表明,包括3-丁基-6-氯吡啶嗪在内的3-氯吡啶嗪衍生物在抑制钢铁在酸性环境中腐蚀方面具有潜力。这些化合物在1 M盐酸溶液中特别有效。它们作为混合型抑制剂,阻碍了腐蚀过程中涉及的氧化和还原反应,并在钢铁表面形成保护膜 (Olasunkanmi, Mashuga, & Ebenso, 2018)。

2. 镍催化芳基化反应

3-丁基-6-氯吡啶嗪已被用于镍催化的电化学交叉偶联反应。这些反应是形成联芳基化合物的有效方法,为传统的钯催化方法如铃木、斯蒂尔或根岸交叉偶联提供了替代方案 (Sengmany et al., 2013)。

3. 杂环化合物的合成

3-丁基-6-氯吡啶嗪是合成各种杂环化合物的宝贵前体。它已被用于制备新型吲哚吡啶酮衍生物和其他具有潜在生物活性的吡啶嗪衍生物,包括抗菌性能 (Abubshait, 2007)。

4. 制药研究

在制药研究中,3-氯吡啶嗪的衍生物已被合成并评估其潜在的镇痛和抗炎活性。这些化合物被研究其作为非甾体类抗炎药(NSAIDs)的适用性 (Husain et al., 2017)。

5. 水氧化催化剂

3-丁基-6-氯吡啶嗪衍生物已被用于合成用于水氧化的钌配合物。这些配合物具有适合促进氧气释放的性质,表明它们在催化应用中具有潜力 (Zong & Thummel, 2005)。

6. 杀虫性能

包括3-丁基-6-氯吡啶嗪在内的3-氯吡啶嗪衍生物已被合成并评估其杀虫性能。这些化合物对蚜虫和军虫等各种害虫表现出有效性,表明它们在农业应用中具有潜力 (Shang et al., 2010)。

性质

IUPAC Name |

3-butyl-6-chloropyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-2-3-4-7-5-6-8(9)11-10-7/h5-6H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYPGQOAHQMNLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566624 |

Source

|

| Record name | 3-Butyl-6-chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butyl-6-chloropyridazine | |

CAS RN |

124438-76-2 |

Source

|

| Record name | 3-Butyl-6-chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。